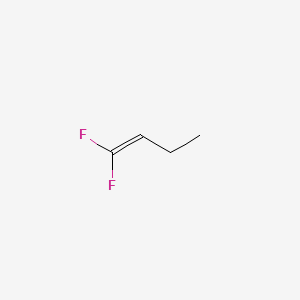

1,1-Difluorobut-1-ene

Übersicht

Beschreibung

1,1-Difluorobut-1-ene is a fluorinated olefin that has been the subject of various studies due to its unique chemical properties and potential applications in organic synthesis. The presence of difluoromethyl groups in the molecule can significantly alter its reactivity and physical properties, making it a valuable compound in the field of fluoro-organic chemistry.

Synthesis Analysis

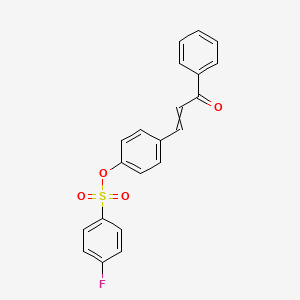

The synthesis of compounds related to 1,1-Difluorobut-1-ene has been explored through different methods. For instance, 1,1-difluoroalk-1-enes can be obtained from trifluoroethyl p-toluenesulfonate and treated with FSO3H.SbF5 to undergo Friedel-Crafts cyclization, leading to the formation of benzene-fused cyclic ketones . Additionally, the catalytic asymmetric ene reaction with difluoropyruvate as an electrophile has been shown to be an efficient method for synthesizing α-CF2H tertiary alcohols . These methods demonstrate the versatility of 1,1-difluorobut-1-ene derivatives in synthetic organic chemistry.

Molecular Structure Analysis

The molecular structure of 1,1-difluorobut-1-ene derivatives has been studied using techniques such as electron diffraction. For example, the molecular structures of 1-silacyclopent-3-ene and its difluoro-substituted analogs have been determined, revealing C2v symmetry and deviations from planarity due to ring-puckering vibrations . These structural analyses are crucial for understanding the reactivity and properties of the molecule.

Chemical Reactions Analysis

1,1-Difluorobut-1-ene and its derivatives participate in various chemical reactions. The decomposition of difluorocarbene, which can be derived from carbene precursors, has been promoted by DBU, leading to the trifluoromethylation of (hetero)aryl iodides . Moreover, the enantio- and diastereoselective synthesis of 1,2-difluorides has been achieved through chiral aryl iodide-catalyzed difluorination of cinnamamides . These reactions highlight the compound's utility in constructing fluorinated molecules with high selectivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,1-difluorobut-1-ene derivatives are influenced by the presence of fluorine atoms. For instance, the reactions of perfluoro-3-methylbut-1-ene under ionic and free-radical conditions show a preference for attack at the terminal CF2 group, indicating the influence of fluorine on the molecule's reactivity . Additionally, the generation of polyfluoro-1-(tosyloxy)prop-1-enyllithiums and their reaction with electrophiles provide an efficient access to various fluorinated compounds . These studies contribute to a better understanding of the compound's behavior in different chemical environments.

Wissenschaftliche Forschungsanwendungen

Electrolyte Additives for Lithium Ion Batteries

1,1-Difluorobut-1-ene has been investigated as an electrolyte additive for high-charge-voltage lithium-ion batteries. This research highlighted its potential to induce favorable solid electrolyte interphase (SEI) formation, contributing to improved cycle performance and reduced impedance in batteries (Kubota et al., 2012).

Gas-Phase Chemistry Studies

The gas-phase chemistry of related fluorinated olefins like 1,1,2,3,3,4,4-heptafluorobut-1-ene has been studied, providing insights into their kinetics and potential environmental impacts. This research is crucial in understanding the global warming potentials and chemical properties of these compounds (Sapkota & Marshall, 2022).

Fluoro-Olefin Chemistry

Research in fluoro-olefin chemistry, including the study of perfluoro-2,3-dimethylbut-2-ene, has led to methods for isomerizing perfluoro-alkyl olefins. These findings contribute to the broader understanding of fluoro-olefins and their potential applications in various chemical processes (Bell et al., 1980).

Eigenschaften

IUPAC Name |

1,1-difluorobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F2/c1-2-3-4(5)6/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYICOSUAVXTZOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382028 | |

| Record name | 1,1-difluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Difluorobut-1-ene | |

CAS RN |

407-09-0 | |

| Record name | 1,1-difluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

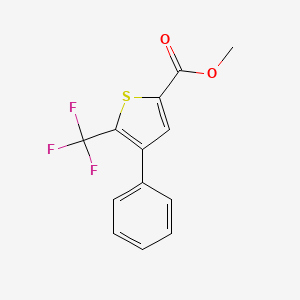

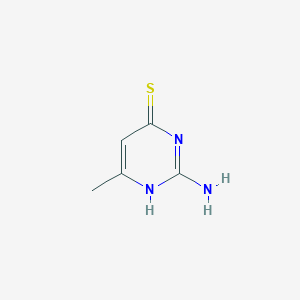

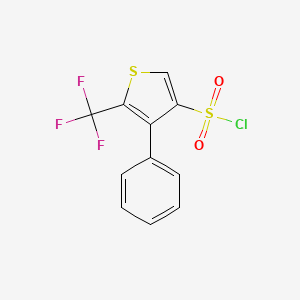

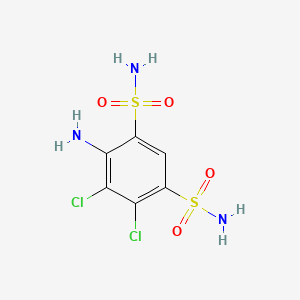

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

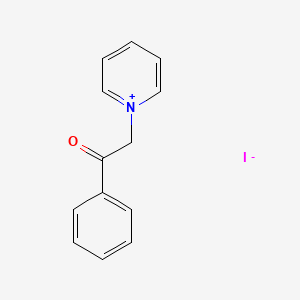

![1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide](/img/structure/B1303970.png)

![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)